Cas no 898754-63-7 (4'-Chloro-3-(2-thiomethylphenyl)propiophenone)

4'-Chloro-3-(2-thiomethylphenyl)propiophenone is a specialized organic compound featuring a chloro-substituted propiophenone core with a thiomethylphenyl moiety at the 3-position. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The chloro and thiomethyl functional groups enhance its utility in cross-coupling reactions and further derivatization. Its well-defined molecular architecture ensures consistent performance in complex synthetic pathways. The compound is typically characterized by high purity and stability under standard handling conditions, facilitating its use in precision applications. Researchers favor it for its versatility in constructing biologically active molecules, particularly in medicinal chemistry and material science. Proper storage in a cool, dry environment is recommended to maintain integrity.
4'-Chloro-3-(2-thiomethylphenyl)propiophenone structure
898754-63-7 structure
Product Name:4'-Chloro-3-(2-thiomethylphenyl)propiophenone
CAS No:898754-63-7
MF:C16H15ClOS
MW:290.807702302933
CID:1945200
PubChem ID:24725929
Update Time:2025-05-19

4'-Chloro-3-(2-thiomethylphenyl)propiophenone Chemical and Physical Properties

Names and Identifiers

    • 4'-CHLORO-3-(2-THIOMETHYLPHENYL)PROPIOPHENONE
    • 1-(4-chlorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one
    • LogP
    • 1-(4-Chlorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
    • DTXSID00644322
    • AKOS016021281
    • 898754-63-7
    • 4'-Chloro-3-(2-thiomethylphenyl)propiophenone
    • MDL: MFCD03843215
    • Inchi: 1S/C16H15ClOS/c1-19-16-5-3-2-4-13(16)8-11-15(18)12-6-9-14(17)10-7-12/h2-7,9-10H,8,11H2,1H3
    • InChI Key: NEBKOZTXQNNIAZ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(CCC1C=CC=CC=1SC)=O

Computed Properties

  • Exact Mass: 290.05300
  • Monoisotopic Mass: 290.0532140Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 42.4Ų

Experimental Properties

  • PSA: 42.37000
  • LogP: 4.87740

4'-Chloro-3-(2-thiomethylphenyl)propiophenone Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4'-Chloro-3-(2-thiomethylphenyl)propiophenone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 4'-Chloro-3-(2-thiomethylphenyl)propiophenone

Professional Introduction to 4'-Chloro-3-(2-thiomethylphenyl)propiophenone (CAS No. 898754-63-7)

4'-Chloro-3-(2-thiomethylphenyl)propiophenone, identified by its CAS number 898754-63-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This compound, characterized by its unique structural motif, serves as a versatile intermediate in the synthesis of various biologically active molecules. Its molecular framework, featuring a propiophenone core appended with a chloro and a thiomethylphenyl substituent, makes it a valuable precursor for the development of novel therapeutic agents.

The< strong>propiophenone moiety is particularly noteworthy due to its role as a key building block in organic synthesis. It is often employed in the construction of more complex molecules, including heterocyclic systems and polyfunctionalized compounds. The presence of the< strong>chloro group at the 4' position enhances the electrophilicity of the molecule, facilitating further functionalization through nucleophilic aromatic substitution or other coupling reactions. Meanwhile, the< strong>2-thiomethylphenyl substituent introduces sulfur into the molecular structure, which can be exploited for various pharmacological interactions.

In recent years, there has been a surge in research focusing on sulfur-containing heterocycles due to their demonstrated biological activity. Compounds incorporating sulfur atoms have shown promise in modulating enzyme activity, interacting with biological targets, and exhibiting antimicrobial properties. The< strong>thiomethylphenyl group in 4'-Chloro-3-(2-thiomethylphenyl)propiophenone aligns with this trend, making it an attractive scaffold for medicinal chemists seeking to develop innovative drug candidates.

The synthesis of< strong>4'-Chloro-3-(2-thiomethylphenyl)propiophenone involves a series of well-established organic transformations. Typically, it begins with the condensation of an appropriate aromatic aldehyde with a β-ketoester derivative under basic conditions. Subsequent chlorination and thiolation steps introduce the characteristic substituents. The exact synthetic route can vary depending on the desired purity and scale of production, but modern methodologies emphasize efficiency and sustainability.

The compound's relevance extends beyond its synthetic utility. It has been explored as a precursor in the development of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The combination of chloro and thiomethylphenyl groups provides multiple sites for interaction with biological targets, allowing for fine-tuning of pharmacological properties. Researchers have leveraged computational modeling to predict how modifications to this scaffold might enhance binding affinity or selectivity.

One particularly intriguing application lies in its use as a building block for photoactive materials. The propiophenone core can be photochemically activated, enabling applications in photocatalysis and light-induced drug delivery systems. This area of research is gaining momentum as scientists seek to develop more targeted and efficient therapeutic strategies.

The< strong>CAS number 898754-63-7 provides a unique identifier for this compound, ensuring consistency in scientific literature and industrial applications. This standardized nomenclature is essential for regulatory compliance and facilitates accurate database searches, collaboration among researchers, and tracking of material properties across different studies.

Evaluation of< strong>4'-Chloro-3-(2-thiomethylphenyl)propiophenone's potential as a pharmaceutical intermediate necessitates rigorous characterization through spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm structural integrity and purity, which are paramount for downstream applications. Additionally, physicochemical properties like solubility and stability must be assessed to determine feasibility in formulation development.

The growing interest in heterocyclic compounds containing sulfur underscores the importance of< strong>thiomethylphenyl-based scaffolds like that found in 4'-Chloro-3-(2-thiomethylphenyl)propiophenone. Advances in synthetic chemistry have enabled more streamlined access to these complex molecules, reducing barriers to discovery. As drug development continues to evolve toward more personalized medicine approaches, compounds like this one offer hope for novel therapeutic interventions.

In conclusion,< strong>4'-Chloro-3-(2-thiomethylphenyl)propiophenone (CAS No. 898754-63-7) represents a significant asset in pharmaceutical research and industrial applications. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules with diverse therapeutic potential. As research progresses, further exploration of its capabilities is anticipated to yield innovative solutions in medicine and beyond.

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